molecular formula C9H8N2 B1212854 1-Phenylimidazole CAS No. 7164-98-9

1-Phenylimidazole

Cat. No. B1212854
CAS RN: 7164-98-9
M. Wt: 144.17 g/mol
InChI Key: SEULWJSKCVACTH-UHFFFAOYSA-N
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Patent
US09162953B2

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-imidazole (102 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexane/ethylacetate=20/80) to provide 130 mg (90% isolated yield) of the desired product as a light yellow oil.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[C:7]1([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
112 μL
Type
reactant
Smiles
IC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude brown oil is purified by flash chromatography on silica gel (eluent: hexane/ethylacetate=20/80)
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.